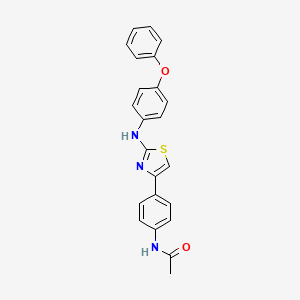![molecular formula C9H18N4 B2665079 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine CAS No. 1856042-19-7](/img/structure/B2665079.png)
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine can inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Efectos Bioquímicos Y Fisiológicos
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has been shown to have a range of biochemical and physiological effects in the body. Studies have demonstrated that 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is its relatively high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine. One area of interest is the development of more efficient synthesis methods for 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine, which could reduce its cost and increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine and its potential applications in various fields of scientific research. Finally, more research is needed to investigate the safety and toxicity of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine, particularly in human subjects.
Métodos De Síntesis
The synthesis of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine involves the reaction of 3-isopropyl-1-methyl-1H-pyrazol-5-amine with formaldehyde and methylamine. The resulting product is then treated with hydrochloric acid to obtain 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine. This synthesis method has been reported to yield high purity and good yields of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine.
Aplicaciones Científicas De Investigación
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methyl-5-[[methyl(propan-2-yl)amino]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-7(2)12(3)6-8-5-9(10)13(4)11-8/h5,7H,6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJORVXSBQOPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
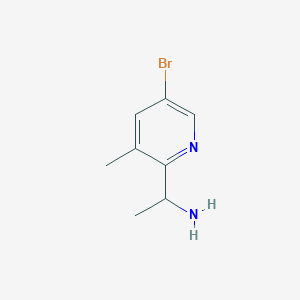
![2-(4-chlorophenoxy)-2-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2665002.png)
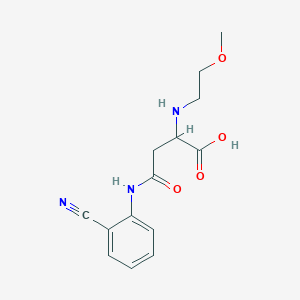
![(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665004.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
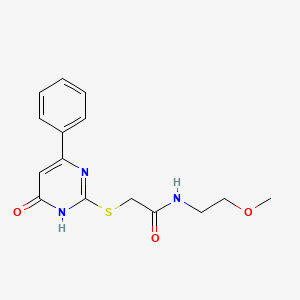
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
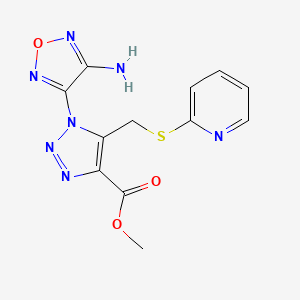
![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)
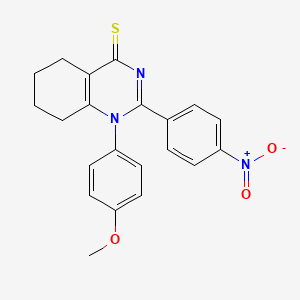
![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)
